tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a pyridine ring, a diazaspirodecane core, and a tert-butyl ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. This step often requires the use of a strong acid or base to facilitate the cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group or the pyridine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds, which are often found in natural products and pharmaceuticals.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its spirocyclic structure is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways makes it a promising lead compound in the search for new drugs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxo-4-(pyridin-2-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-4-(pyridin-4-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-4-(quinolin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate lies in its specific substitution pattern on the pyridine ring and the spirocyclic core. This particular arrangement of functional groups can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the pyridine ring substitution can significantly influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[45]decane-8-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNWJRFJGAMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.